molecular formula C23H21NO3S2 B2576006 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide CAS No. 1797277-68-9

2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

Cat. No.: B2576006
CAS No.: 1797277-68-9
M. Wt: 423.55
InChI Key: ZUZZZANIKDVVAH-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound featuring a naphthamide core with ethoxy and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide typically involves multi-step organic reactions:

    Formation of the Naphthamide Core: The synthesis begins with the preparation of the naphthamide core. This can be achieved through the reaction of 1-naphthoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the naphthamide.

    Thiophene Substitution: The thiophene rings are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Hydroxylation: The hydroxyl group on the thiophene ring can be introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the thiophene ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced at various positions, potentially altering its electronic properties.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the thiophene rings and the naphthamide core suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent, depending on the specific modifications made to its core structure.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene rings and naphthamide core could facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and ethoxy groups could form hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(thiophen-2-ylmethyl)-1-naphthamide: Lacks the additional thiophene ring and hydroxyl group, potentially altering its reactivity and biological activity.

    N-(5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide: Lacks the ethoxy group, which could affect its solubility and interaction with biological targets.

    2-ethoxy-N-(thiophen-3-ylmethyl)-1-naphthamide: Similar structure but with different positioning of the thiophene ring, which could influence its chemical and biological properties.

Uniqueness

The unique combination of the ethoxy group, naphthamide core, and substituted thiophene rings in 2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a range of functionalization possibilities and potential activities.

Properties

IUPAC Name

2-ethoxy-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S2/c1-2-27-19-9-7-15-5-3-4-6-18(15)21(19)23(26)24-13-17-8-10-20(29-17)22(25)16-11-12-28-14-16/h3-12,14,22,25H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZZZANIKDVVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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